molecular formula C8H6BrFN2 B2530054 2H-Indazole, 4-bromo-6-fluoro-2-methyl- CAS No. 1425932-77-9

2H-Indazole, 4-bromo-6-fluoro-2-methyl-

Cat. No. B2530054
CAS RN: 1425932-77-9
M. Wt: 229.052
InChI Key: HCVQZTGIWWBSRK-UHFFFAOYSA-N
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Description

2H-Indazole, 4-bromo-6-fluoro-2-methyl- is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 2H-indazoles has been achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for 4-bromo-6-fluoro-2-methyl-2H-indazole was not found in the search results.


Molecular Structure Analysis

The molecular structure of 2H-Indazole, 4-bromo-6-fluoro-2-methyl- includes a bromine atom at the 4th position, a fluorine atom at the 6th position, and a methyl group at the 2nd position of the indazole ring .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A specific chemical reaction involving 4-bromo-6-fluoro-2-methyl-2H-indazole was not found in the search results.

Scientific Research Applications

Novel Triazole Derivatives

Triazole derivatives, including 2H-indazoles, have been widely explored for their diverse biological activities, leading to the development of new drugs. The structural variations in these compounds allow for significant versatility in therapeutic applications. Research has shown interest in synthesizing and evaluating triazoles for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for more efficient preparations that consider green chemistry and energy savings is emphasized, highlighting the ongoing challenge of combating new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Indazole Derivatives and Therapeutic Applications

Indazoles are recognized for their pharmacological significance, serving as the foundational structure for many compounds with potential therapeutic value. Derivatives have shown promising anticancer and anti-inflammatory activities and are also being investigated for their role in treating disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds provide avenues for developing new molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biology of Indoles and Indazoles

The derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects. This review underscores the importance of these compounds in the development of pharmaceuticals and highlights their potential in creating drugs for various treatments. The exploration of these heterocycles continues to be a rich field for discovering new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthetic Approaches to Functionalized Indazole Derivatives

Research into creating functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences has shown significant promise. These methods offer a streamlined approach to synthesizing indazoles with enhanced medicinal relevance, demonstrating the potential for developing drugs with improved efficacy and safety profiles. This review provides practical guidance for synthetic chemists interested in pursuing the synthesis of target indazoles (Shiri, Roosta, Dehaen, & Amani, 2022).

properties

IUPAC Name

4-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQZTGIWWBSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indazole, 4-bromo-6-fluoro-2-methyl-

CAS RN

1425932-77-9
Record name 4-bromo-6-fluoro-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-fluoro-1H-indazole (2.3 g, 10.7 mmol) in anhydrous DMF (36 mL) was added sodium hydride (60% dispersion in mineral oil, 0.51 g, 12.8 mmol, 1.2 eq.). After stirring at RT for 5 min, iodomethane (2.2 mL) was added, and the resulting mixture was stirred at RT overnight. The reaction mixture was poured into water (200 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with water (200 mL) and brine (50 mL), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with hexane:EtOAc (3:1) to afford 4-bromo-6-fluoro-1-methyl-1H-indazole as a tan solid (1.42 g, 58%) and 4-bromo-6-fluoro-2-methyl-2H-indazole (0.29 g, 12%) as a tan solid. MS (ESI): m/z=229.1 [M+1]+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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